molecular formula C8H6N4O2S B1652702 3-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic Acid CAS No. 15909-66-7

3-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic Acid

Cat. No.: B1652702
CAS No.: 15909-66-7
M. Wt: 222.23 g/mol
InChI Key: FZLLHXXADRILOZ-UHFFFAOYSA-N
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Description

3-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic Acid is a chemical compound with the molecular formula C8H6N4O2S and a molecular weight of 222.23 g/mol. This compound features a benzoic acid moiety substituted with a tetrazole ring, which is known for its diverse chemical and biological properties.

Preparation Methods

The synthesis of benzoic acid, 3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)- typically involves a multi-step process. One common method includes the reaction of a benzoic acid derivative with a tetrazole precursor under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic Acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.

    Biology: The compound’s tetrazole ring is of interest in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Industry: It is used in the development of new materials with specific chemical properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of benzoic acid, 3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites on enzymes or receptors, thereby inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

3-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic Acid can be compared to other tetrazole-containing compounds, such as:

    4-(1H-Tetrazol-5-yl)benzoic acid: Similar structure but different substitution pattern.

    5-Mercapto-1H-tetrazole-1-acetic acid: Contains a mercapto group instead of a thioxo group.

    Propoxycarbazone sodium salt: A different functional group but also contains a tetrazole ring.

The uniqueness of benzoic acid, 3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

15909-66-7

Molecular Formula

C8H6N4O2S

Molecular Weight

222.23 g/mol

IUPAC Name

3-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic acid

InChI

InChI=1S/C8H6N4O2S/c13-7(14)5-2-1-3-6(4-5)12-8(15)9-10-11-12/h1-4H,(H,13,14)(H,9,11,15)

InChI Key

FZLLHXXADRILOZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N2C(=S)N=NN2)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)N2C(=S)N=NN2)C(=O)O

Origin of Product

United States

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